molecular formula C14H10Cl2FNO4S B13347417 2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride CAS No. 16638-96-3

2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride

Cat. No.: B13347417
CAS No.: 16638-96-3
M. Wt: 378.2 g/mol
InChI Key: MHGYYXHIAVJHPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves the reaction of 3,4-dichlorophenol with chloroacetyl chloride to form 3,4-dichlorophenoxyacetyl chloride. This intermediate is then reacted with 2-aminobenzenesulfonyl fluoride under anhydrous conditions to yield the final product . The reaction conditions often include the use of anhydrous solvents such as dichloromethane (DCM) and bases like diisopropylethylamine (DIPEA) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines and alcohols.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form the corresponding sulfonic acid and amine derivatives.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and alcohols, often under mild conditions.

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Potential reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride involves the inhibition of human neutrophil elastase (hNE). The compound binds to the active site of hNE, preventing the enzyme from degrading extracellular matrix proteins and plasma proteins . This inhibition is crucial in reducing inflammation and tissue damage in various diseases.

Properties

CAS No.

16638-96-3

Molecular Formula

C14H10Cl2FNO4S

Molecular Weight

378.2 g/mol

IUPAC Name

2-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H10Cl2FNO4S/c15-10-6-5-9(7-11(10)16)22-8-14(19)18-12-3-1-2-4-13(12)23(17,20)21/h1-7H,8H2,(H,18,19)

InChI Key

MHGYYXHIAVJHPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)F

Origin of Product

United States

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